![molecular formula C8H15N B2788493 6-Azaspiro[2.6]nonane CAS No. 186418-15-5](/img/structure/B2788493.png)
6-Azaspiro[2.6]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azaspiro[2.6]nonane is a chemical compound with the molecular weight of 125.21 . It is a liquid at room temperature .
Synthesis Analysis
A new synthesis of 2-oxa-7-azaspiro[3.5]nonane has been described . Spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid . The expanded spirocyclic oxetane successfully gave the [1,2-a] ring-fused benzimidazole .Molecular Structure Analysis
The IUPAC name of this compound is 1S/C8H15N/c1-2-8(3-4-8)5-7-9-6-1/h9H,1-7H2 . The InChI key is SUKDJGHHYOXCIW-UHFFFAOYSA-N .Chemical Reactions Analysis
Activation of a hydroxyl group towards nucleophilic substitution via reaction with methanesulfonyl chloride or PPh3-CBr4 system is a commonly used pathway to various functional derivatives . The reactions of (5R(S),6R(S))-1-X-6-(hydroxymethyl)-2,2-dimethyl- 1-azaspiro[4.4]nonanes 1a–d (X = O·; H; OBn, OBz) with MsCl/NR3 or PPh3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Structural Analysis
- 6-Azaspiro[2.6]nonane derivatives are synthesized through various methods, like chiral acetals resolution and Prins cyclization/Schmidt reaction. These derivatives are structurally analyzed for their configurations and enantiomers, contributing to our understanding of their stereochemistry and potential applications in medicinal chemistry (Nagasaka et al., 1997) (Chen et al., 2011).
Synthesis Strategies for Bioactive Compounds
- These compounds are central to synthesizing natural or synthetic products with significant biological activities. Their unique ring systems pose challenging targets for chemical synthesis, making them interesting for various applications in the synthesis of bioactive compounds (Sinibaldi & Canet, 2008).
Role in Developing Anticonvulsants
- This compound derivatives have been studied for their potential anticonvulsant properties. Research into these derivatives involves synthesizing and testing their physicochemical properties and efficacy in models of seizures, contributing to the development of new anticonvulsant drugs (Kamiński et al., 2006).
Role in Synthesis of Enzyme Inhibitors and Receptors
- These compounds have been used as templates for constructing synthetic receptors and intermediates in the synthesis of enzyme inhibitors, indicating their potential in drug design and biochemical research (El Bialy et al., 2005).
Application in Modular Synthesis of Alkaloids
- The this compound structure is integral to the modular synthesis of complex natural products like alkaloids. This includes the synthesis of compounds like cephalotaxine, highlighting its importance in organic synthesis and natural product chemistry (Huang et al., 2015).
Inhibition of Matrix Metalloproteinase
- Novel this compound derivatives have shown inhibitory activity against matrix metalloproteinase-2, a target for cancer treatment. This suggests their potential use in developing new anticancer agents (Zhang et al., 2017).
Utilization in Diversity-Oriented Synthesis
- These compounds are used in diversity-oriented synthesis, creating scaffolds relevant for drug discovery. This synthesis process emphasizes the versatility of this compound derivatives in medicinal chemistry (Wipf et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
6-azaspiro[2.6]nonane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-8(3-4-8)5-7-9-6-1/h9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKDJGHHYOXCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)CCNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

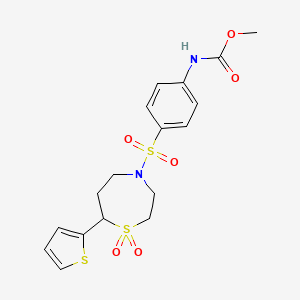
![3-(4-Ethoxyphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2788417.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-methoxyethyl)urea](/img/structure/B2788418.png)
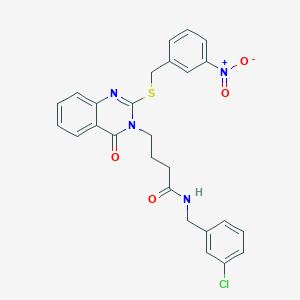
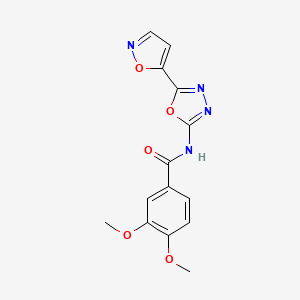
![3-(2,4-dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2788421.png)
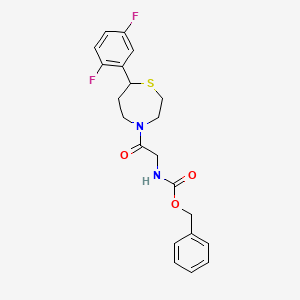
![2-[(1R,3R)-3-Acetyl-2,2-dimethylcyclobutyl]-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]acetamide](/img/structure/B2788425.png)

![2-(4-cyanobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2788429.png)
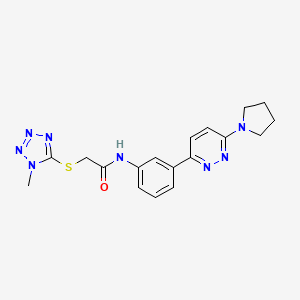

![4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine dihydrochloride](/img/structure/B2788433.png)
